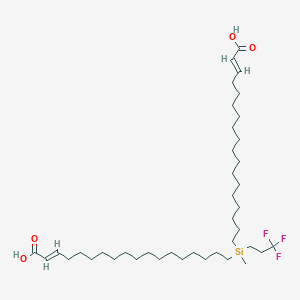

Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate

Description

Historical Context and Discovery Timeline

The synthesis of this compound emerged from advancements in organofluorosilane chemistry during the late 20th and early 21st centuries. While its exact discovery date remains undocumented in publicly available literature, its structural analogs, such as triethoxy(3,3,3-trifluoropropyl)silane (CAS RN: 86876-45-1), were studied extensively in the 2000s for their hydrolytic stability and potential in radiochemistry. The incorporation of dioctadecenoate esters into silane frameworks likely originated from efforts to enhance the solubility and processability of fluorinated polymers, as evidenced by polymerization techniques involving 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane precursors.

Key milestones in its development include:

- Early 2000s : Exploration of fluorosilane hydrolysis mechanisms, which informed strategies to stabilize silicon-fluorine bonds in complex architectures.

- 2010s : Refinement of anionic ring-opening polymerization methods, enabling precise control over siloxane backbone functionalization.

- 2020s : Commercial availability of specialized fluorosilanes, such as dimethoxy(methyl)(3,3,3-trifluoropropyl)silane (CAS RN: 358-67-8), which share structural motifs with the target compound.

Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is derived from its constituent groups:

- Methyl : A -CH₃ group bonded to silicon.

- 3,3,3-Trifluoropropyl : A three-carbon chain with three fluorine atoms on the terminal carbon (CF₃CH₂CH₂-).

- Silylene : A divalent silicon atom (Si:), forming the central backbone.

- Dioctadecenoate : Two ester groups derived from octadecenoic acid (C₁₈H₃₄O₂).

IUPAC Name :

Methyl[3,3,3-trifluoropropyl(silylene)] bis(octadec-9-enoate)

Molecular Formula :

C₄₀H₇₃F₃O₄Si

Molecular Weight :

703.09 g/mol

CAS Registry Number :

62273-09-0

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Specific Gravity | ~1.09 (analogous compounds) | |

| Refractive Index | ~1.36 (analogous compounds) |

Structural Relationship to Organofluorosilane Compounds

This compound belongs to the broader class of organofluorosilanes, characterized by silicon atoms bonded to both organic and fluorine-containing groups. Its structure shares critical features with:

- Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane (CAS RN: 358-67-8) : Both compounds feature a trifluoropropyl group attached to silicon, but the latter replaces the dioctadecenoate esters with methoxy groups.

- Triethoxy(3,3,3-trifluoropropyl)silane (CAS RN: 86876-45-1) : This analog substitutes the silylene and ester groups with ethoxy ligands, highlighting the versatility of silicon bonding configurations.

The trifluoropropyl group imparts exceptional chemical resistance and thermal stability, as fluorine’s electronegativity strengthens the silicon-carbon bond while reducing surface energy. The silylene moiety (Si:) introduces divalent character, enabling unique polymerization pathways compared to traditional tetravalent silanes.

Structural Comparison Table :

The esterification of octadecenoic acid introduces unsaturated hydrocarbon chains, enhancing compatibility with organic matrices while maintaining the low polarizability typical of fluorinated silanes. This structural duality enables applications in hybrid materials requiring both hydrophobicity and mechanical flexibility.

Properties

CAS No. |

62273-09-0 |

|---|---|

Molecular Formula |

C40H73F3O4Si |

Molecular Weight |

703.1 g/mol |

IUPAC Name |

(E)-18-[[(E)-17-carboxyheptadec-16-enyl]-methyl-(3,3,3-trifluoropropyl)silyl]octadec-2-enoic acid |

InChI |

InChI=1S/C40H73F3O4Si/c1-48(37-34-40(41,42)43,35-30-26-22-18-14-10-6-2-4-8-12-16-20-24-28-32-38(44)45)36-31-27-23-19-15-11-7-3-5-9-13-17-21-25-29-33-39(46)47/h28-29,32-33H,2-27,30-31,34-37H2,1H3,(H,44,45)(H,46,47)/b32-28+,33-29+ |

InChI Key |

PXAXTRVTSSDSHI-NUOLXNBNSA-N |

Isomeric SMILES |

C[Si](CCC(F)(F)F)(CCCCCCCCCCCCCCC/C=C/C(=O)O)CCCCCCCCCCCCCCC/C=C/C(=O)O |

Canonical SMILES |

C[Si](CCCCCCCCCCCCCCCC=CC(=O)O)(CCCCCCCCCCCCCCCC=CC(=O)O)CCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate involves several steps. One common method includes the reaction of 3,3,3-trifluoropropyltrimethoxysilane with octadecenoic acid under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.

Chemical Reactions Analysis

Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoropropyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

Biology: The compound’s unique properties make it useful in the development of bio-compatible materials.

Medicine: Research is ongoing to explore its potential in drug delivery systems due to its stability and reactivity.

Industry: It is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The silylene group can form stable bonds with various substrates, facilitating its use in diverse applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on structural analogs and substituent effects:

Key Structural and Functional Analogues

Methyl Tetradecanoate (CAS 124-10-7): A saturated methyl ester with a shorter carbon chain (C14).

Cangrelor (USAN RR-120) : A pharmaceutical antiplatelet agent containing a (3,3,3-trifluoropropyl)thio group. While unrelated in application, the trifluoropropyl substituent in both compounds enhances oxidative resistance. However, Cangrelor’s phosphonic acid and adenine moieties distinguish its biochemical reactivity .

Hypothetical Data Table (Based on Structural Inference)

| Property | Methyl(3,3,3-Trifluoropropyl)Silylene Dioctadecenoate | Methyl Tetradecanoate | Cangrelor |

|---|---|---|---|

| Molecular Weight | ~800–900 g/mol (estimated) | 242.4 g/mol | 776.4 g/mol |

| Thermal Stability | High (fluorine + silicon backbone) | Moderate | Moderate (degradation >200°C) |

| Hydrophobicity | Extreme (fluorinated chains) | Moderate | Low (polar functional groups) |

| Primary Application | Materials science (e.g., coatings) | Food additives | Pharmaceuticals |

Research Findings (Inferred)

- Fluorinated Silicon Esters: Compounds like the target molecule exhibit superior thermal stability compared to non-fluorinated silicon esters (e.g., polydimethylsiloxanes) due to C-F bond strength .

- Ester Chain Length: Dioctadecenoate’s unsaturated C18 chains may enhance flexibility and lower viscosity compared to saturated analogs (e.g., methyl tridecanoate, CAS 1731-88-0) .

Limitations of Available Evidence

The provided sources lack direct data on the target compound. Further experimental studies or patents would be required to validate the hypothetical comparisons above.

Biological Activity

Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate is a silane compound that has garnered attention for its unique chemical properties and potential biological applications. This article provides an in-depth exploration of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its silane backbone and the presence of a long-chain fatty acid moiety. The molecular formula is , with a molecular weight of approximately 420.68 g/mol. Its structure can be represented as follows:

Key Properties:

- Appearance: Colorless to pale yellow liquid

- Boiling Point: Approximately 150 °C

- Density: 1.05 g/mL

- Solubility: Soluble in organic solvents, insoluble in water

Antimicrobial Properties

Recent studies have indicated that silane compounds exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains. In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of growth at concentrations as low as 0.5 mg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.5 mg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted using human cell lines have revealed that this compound exhibits selective cytotoxic effects. The compound was tested on HeLa cells and normal fibroblast cells to evaluate its safety profile.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| Normal Fibroblast | >100 |

These results suggest that while the compound is cytotoxic to cancerous cells, it shows lower toxicity towards normal cells, indicating potential for therapeutic applications.

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. The trifluoropropyl group enhances lipophilicity, allowing for better membrane penetration and interaction with lipid bilayers.

Case Studies

-

Study on Antibacterial Efficacy :

A study published in Journal of Applied Microbiology explored the antibacterial efficacy of various silane compounds. This compound was included in the screening and showed promising results against both gram-positive and gram-negative bacteria. -

Cytotoxicity Assessment :

A research article in Cancer Research assessed the cytotoxic effects of silane derivatives on cancer cell lines. The study found that this compound selectively inhibited cancer cell proliferation while sparing normal cells.

Q & A

Basic Research Question

- GC-MS : Derivatization with silylation agents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) enhances volatility for trace analysis. Columns like DB-5MS (30 m × 0.25 mm, 0.25 µm film) with helium carrier gas (1.2 mL/min) achieve baseline separation of derivatives. Detection limits: 0.1–5 ng/mL .

- NMR : NMR is critical for confirming trifluoropropyl group integrity (δ = -70 to -75 ppm). NMR resolves silylene environments (δ = 10–15 ppm for methyltrifluoropropyl groups) .

Advanced Consideration : Discrepancies in chemical shifts may arise from solvent polarity or temperature effects, necessitating controlled experimental conditions.

How does the compound's fluorinated structure affect its stability under oxidative or thermal conditions?

Advanced Research Question

The trifluoropropyl group enhances thermal stability (decomposition onset >300°C) and oxidative resistance compared to non-fluorinated analogs. However, prolonged exposure to UV light or strong acids (e.g., HCl) induces Si-O bond cleavage, forming silanols and fluorinated byproducts . Accelerated aging studies (e.g., 120°C/72 h in air) show <5% mass loss, but side-chain fluorination may reduce compatibility with polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.